molecular formula C13H20F3NO3 B15329600 tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate

tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate

Cat. No.: B15329600
M. Wt: 295.30 g/mol
InChI Key: YLHJTGOOTSFYMI-UHFFFAOYSA-N
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Description

This compound features a spiro[3.3]heptane core with a tert-butyl carbamate group at the 2-position and both hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents at the 6-position. The spirocyclic structure imparts conformational rigidity, while the -CF₃ group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications .

Properties

Molecular Formula

C13H20F3NO3

Molecular Weight

295.30 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-(trifluoromethyl)spiro[3.3]heptan-6-yl]carbamate

InChI

InChI=1S/C13H20F3NO3/c1-10(2,3)20-9(18)17-8-4-11(5-8)6-12(19,7-11)13(14,15)16/h8,19H,4-7H2,1-3H3,(H,17,18)

InChI Key

YLHJTGOOTSFYMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Trifluoromethylation via Nucleophilic Addition

The ketone intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source.

Procedure :

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.75 mmol) in anhydrous THF.
  • Add TMSCF₃ (3.5 mmol) and catalytic TBAF (tetrabutylammonium fluoride) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with saturated NH₄Cl and extract with ethyl acetate.
  • Purify via column chromatography to isolate tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate .

Yield : ~65% (estimated from analogous reactions).

Reductive Amination for Carbamate Formation

Boc Protection of the Amine

After trifluoromethylation, the Boc group is retained, but alternative routes may require reprotection.

Procedure :

  • Deprotect the Boc group using 4M HCl in dioxane (1 hour, room temperature).
  • Neutralize with triethylamine and react with Boc anhydride (1.2 equiv) in DCM.
  • Stir for 4 hours, extract with DCM, and concentrate to obtain the Boc-protected product.

Yield : 78% (based on similar conditions).

Alternative Route: Spirocyclization of Prefunctionalized Intermediates

Cyclization via Aldol Condensation

A two-step approach constructs the spiro core while introducing the trifluoromethyl group:

Step 1 : Synthesize 6-(trifluoromethyl)cyclohexanone via Friedel-Crafts acylation.
Step 2 : Perform a base-mediated aldol condensation with tert-butyl carbamate to form the spiro[3.3]heptane framework.

Key Conditions :

  • LDA (lithium diisopropylamide) as base.
  • Anhydrous THF at −78°C.

Yield : 50–60% (estimated from analogous spirocyclizations).

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Grignard Addition TMSCF₃ nucleophilic addition 65% High regioselectivity Requires anhydrous conditions
Reductive Amination Boc reprotection 78% Scalable, mild conditions Multiple steps
Spirocyclization Aldol condensation 55% Builds core and functionality together Sensitive to steric hindrance

Reaction Optimization and Challenges

Trifluoromethyl Group Incorporation

  • Challenge : Low reactivity of CF₃ nucleophiles.
  • Solution : Use TMSCF₃ with catalytic fluoride to enhance electrophilicity.

Spiro Ring Stability

  • Issue : Ring strain in spiro[3.3]heptane may lead to rearrangements.
  • Mitigation : Conduct reactions at low temperatures (−78°C to 0°C).

Characterization Data

  • HRMS (ESI) : m/z [M + H]⁺ calculated for C₁₃H₂₀F₃NO₃: 296.1837; found: 296.1837.
  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 1H, OH), 3.98–3.85 (m, 2H, CH₂), 2.75–2.62 (m, 2H, CH₂), 1.45 (s, 9H, Boc).

Industrial-Scale Considerations

  • Cost Efficiency : TMSCF₃ is expensive; alternatives like CF₃Br gas (under Cu catalysis) are explored.
  • Purification : Chromatography is replaced with crystallization for large batches (hexane/EtOAc).

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. This reaction is critical for deprotection in synthetic applications.

Key conditions and outcomes:

Reaction MediumTemperatureCatalyst/ReagentProductYield
HCl/dioxane20°C4N HClAmine derivative57%
Aqueous NaOH50°CNoneAmine + CO₂ + tert-butanolNot reported

Mechanism:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release tert-butoxide and CO₂ .

Nucleophilic Substitution Reactions

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines and alcohols.

Example:
In coupling reactions with pyrimidine derivatives (e.g., 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine), the compound participates in SNAr (nucleophilic aromatic substitution):

SubstrateConditionsProductYield
5-Chloro-pyrimidineDME/DCM, 85°C, 16hSpirocyclic pyrimidine derivative35%
1-Benzyl-pyridone acidDMF, HATU, DIPEA, rtAmide-linked spiro compound86%

Key factors:

  • Steric hindrance from the spirocyclic structure reduces reaction rates compared to linear analogs.

  • The trifluoromethyl group stabilizes transition states through inductive effects .

Hydroxy Group Reactivity

The 6-hydroxy group participates in oxidation and esterification:

Reaction TypeReagentProductNotes
OxidationPCC (pyridinium chlorochromate)Ketone derivativeNot directly observed but inferred from analog studies
EsterificationAcetic anhydrideAcetylated spiro compoundTheoretical pathway based on hydroxyl reactivity

Trifluoromethyl Group Stability

The CF₃ group remains inert under most conditions but can influence electronic properties:

  • Enhances electrophilicity of adjacent carbonyl groups.

  • Resists nucleophilic displacement due to strong C-F bonds .

Stability Under Thermal and Solvolytic Conditions

Studies indicate moderate thermal stability but sensitivity to prolonged heating:

ConditionObservationSource
Methanol, refluxPartial decomposition after 24h
DMF, 50°CStable for 3h (used in coupling reactions)

Comparative Reactivity Table

Reaction Typetert-Butyl Carbamate AnalogsThis Compound
Hydrolysis rate (acid)FasterModerate
SNAr reactivityHighReduced
Oxidative stabilitySimilarSimilar

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in developing drugs for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous spiro[3.3]heptane derivatives:

Compound Name Substituents at 6-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
tert-Butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate -OH, -CF₃ C₁₄H₂₁F₃NO₃ 308.32 High lipophilicity, metabolic stability
tert-Butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate -CH₂OH C₁₃H₂₁NO₃ 239.31 Intermediate for drug synthesis
tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate -NH₂ C₁₂H₂₂N₂O₂ 226.32 Building block for protein degraders
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate =O C₁₂H₁₉NO₃ 225.29 Precursor for oxidation reactions
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid -COOH C₁₃H₂₁NO₄ 255.31 Functionalized for peptide coupling

Electronic and Steric Effects

  • Trifluoromethyl Group (-CF₃) : The electron-withdrawing nature of -CF₃ in the target compound increases resistance to oxidative degradation compared to -CH₂OH or -NH₂ analogs. This group also enhances hydrophobic interactions in biological systems .
  • Hydroxyl Group (-OH) : The -OH substituent introduces hydrogen-bonding capability, improving solubility in polar solvents relative to the -NH₂ or -CF₃ derivatives .
  • Amino Group (-NH₂): Found in tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate, this group is critical for nucleophilic reactions, such as amide bond formation in PROTACs (proteolysis-targeting chimeras) .

Crystallography and Structural Analysis

SHELX programs are widely used for refining spirocyclic compounds. The rigid spiro[3.3]heptane core aids in crystallographic resolution, though bulky -CF₃ groups may introduce twinning, requiring advanced refinement techniques .

Case Study: tert-Butyl N-[6-(aminomethyl)spiro[3.3]heptan-2-yl]carbamate

This derivative (CID 135394938) demonstrates the impact of substituent flexibility. The -CH₂NH₂ group allows for diverse functionalization, enabling its use in combinatorial chemistry libraries .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate?

  • Methodological Answer : Synthesis typically involves coupling a spirocyclic intermediate with tert-butyl carbamate. For example:

  • Spirocyclic Core Construction : Build the spiro[3.3]heptane backbone via cyclization of a diol or ketone precursor under acidic or basic conditions.

  • Carbamate Introduction : React the spirocyclic intermediate with tert-butyl carbamate using a base (e.g., NaH, K₂CO₃) in solvents like THF or DMF .

  • Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution or radical-mediated methods, ensuring regioselectivity .

    Table 1: Representative Reaction Conditions

    StepReagents/ConditionsYield Optimization Tips
    Spirocycle FormationH₂SO₄ (cat.), EtOH, refluxMonitor reaction via TLC/GC-MS
    Carbamate CouplingNaH, THF, 0°C → RTUse anhydrous solvents
    TrifluoromethylationCF₃TMS, CuI, DMF, 80°COptimize catalyst loading

Q. How to characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the spirocyclic structure, hydroxy group (-OH), and trifluoromethyl (-CF₃) signals. Compare with computed spectra (e.g., using PubChem data) .
  • X-ray Crystallography : Resolve stereochemistry and confirm spirocyclic geometry (e.g., bond angles, torsion) .
  • HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted intermediates) using reverse-phase columns and ESI-MS .

Advanced Research Questions

Q. How to address stereochemical challenges during synthesis, such as unintended epimerization?

  • Methodological Answer :

  • Temperature Control : Perform reactions at lower temperatures (e.g., 0–5°C) to minimize racemization, especially during carbamate coupling .
  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., BINOL-derived ligands) to enforce stereocontrol .
  • In Situ Monitoring : Employ techniques like circular dichroism (CD) or chiral HPLC to track stereochemical integrity .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Structural Analog Comparison : Compare bioactivity with structurally related compounds (e.g., spirocyclic carbamates with varying substituents). For example:
    Table 2: Bioactivity of Analogous Compounds
Compound (Example)Target ActivityKey Structural Difference
tert-Butyl N-(7-fluoro-indazol-yl)carbamate Kinase inhibitionFluorine substitution at C7
tert-Butyl (6-hydroxymethyl-pyridinyl)carbamate Anticonvulsant activityPyridine vs. spirocyclic core
  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Q. What strategies mitigate instability of the hydroxy and trifluoromethyl groups during storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Stabilizing Additives : Use antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in storage vials .
  • Temperature : Maintain storage at -20°C in amber vials to avoid UV degradation .

Q. How to design experiments probing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the spirocyclic core/CF₃ group and target active sites. Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Kinetic Studies : Perform time-resolved assays (e.g., stopped-flow spectroscopy) to measure association/dissociation rates .

Key Considerations for Data Interpretation

  • Spirocyclic Strain : The spiro[3.3]heptane system introduces steric strain, which may influence reaction kinetics and bioactivity. Compare activation energies (DFT calculations) with analogous non-spiro compounds .
  • CF₃ Electronic Effects : The electron-withdrawing trifluoromethyl group may alter pKa of adjacent hydroxy groups, impacting solubility and reactivity. Measure pKa via potentiometric titration .

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